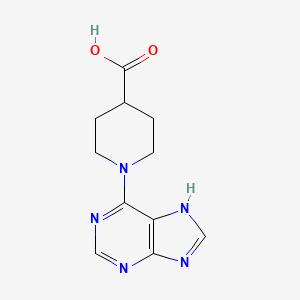

1-(9H-purin-6-yl)piperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7H-purin-6-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c17-11(18)7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSRJDISLPBFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901252453 | |

| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887833-27-4 | |

| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887833-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Chemical Transformations of the Purine (B94841) Core

The purine core of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid is a versatile scaffold amenable to a variety of chemical transformations. These modifications are crucial for the synthesis of derivatives with diverse biological activities. The reactivity of the purine ring is influenced by the electron-donating nature of the piperidine (B6355638) substituent at the C6 position. Key transformations include electrophilic and nucleophilic substitution reactions, as well as modifications at the nitrogen atoms of the purine ring.

One of the most common transformations for functionalizing the purine core is electrophilic substitution. Due to the presence of the amino group at the C6 position (provided by the piperidine linkage), the purine ring is activated towards electrophilic attack. Reactions such as nitration and sulfonation typically occur at the C8 position. For instance, treatment of 6-aminopurine (adenine) with a nitrating agent can yield 8-nitro-6-aminopurine. youtube.com Similarly, sulfonation can introduce a sulfonic acid group at the C8 position. youtube.com

Another significant class of reactions involves nucleophilic aromatic substitution, particularly when a leaving group is present on the purine ring. While the target molecule itself does not have a leaving group on the purine core, synthetic precursors often do. For example, 6-chloropurine (B14466) is a common starting material in the synthesis of 6-substituted purines. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce diverse functionalities at the C6 position. youtube.comresearchgate.net This type of reaction is fundamental to the synthesis of the parent compound, this compound, from 6-chloropurine and piperidine-4-carboxylic acid.

Alkylation of the purine core is another important transformation, which can occur at the nitrogen atoms of the ring system. The N9 position is often the most nucleophilic and readily undergoes alkylation. However, alkylation can also occur at other nitrogen atoms, such as N7, depending on the reaction conditions and the nature of the substituents on the purine ring. rsc.org For instance, the reaction of a purine derivative with an alkyl halide in the presence of a base can lead to N-alkylation. rsc.org

Recent advances in synthetic methodology have also enabled C-H functionalization of the purine core. Radical-based approaches, such as the Minisci reaction, allow for the direct installation of alkyl groups at the C6 position of purine nucleosides. nih.gov This method provides a direct route to C-C bond formation on the purine ring. nih.gov

The following table summarizes some of the key chemical transformations applicable to the purine core, based on the reactivity of analogous 6-substituted purine derivatives.

| Transformation | Reagents and Conditions | Position of Reaction | Product Type |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | C8 | 8-Nitro-purine derivative |

| Sulfonation | Fuming sulfuric acid (oleum) | C8 | 8-Sulfonic acid-purine derivative |

| Nucleophilic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH) on a halogenated purine precursor | C6 (from 6-halopurine) | 6-Substituted purine derivative |

| N-Alkylation | Alkyl halide, base | N9, N7, etc. | N-Alkyl-purine derivative |

| C-H Alkylation (Minisci-type) | Carboxylic acid, radical initiator | C6 | C6-Alkyl-purine derivative |

Structure Activity Relationship Sar Studies of 1 9h Purin 6 Yl Piperidine 4 Carboxylic Acid Analogues

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring serves as a key structural element, and its substitution pattern plays a pivotal role in modulating the biological activity of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid analogues.

Impact of Substitution Pattern on Ligand-Target Interactions

The nature and position of substituents on the piperidine ring can significantly affect the compound's affinity and selectivity for its biological target. For instance, in related heterocyclic compounds, the introduction of various substituents on the piperidine ring has been shown to influence their pharmacological profiles. While direct SAR data for this compound is limited in publicly available literature, general principles from related scaffolds can be informative.

In many ligand-receptor interactions, the piperidine ring can act as a scaffold that orients key functional groups for optimal binding. The carboxylic acid at the 4-position is a critical feature, likely involved in hydrogen bonding or ionic interactions with the target protein. Modifications at other positions on the piperidine ring could influence the molecule's conformation and, consequently, the presentation of this key binding group.

For example, in studies of other piperidine-containing compounds, the introduction of bulky or lipophilic groups can enhance binding through van der Waals or hydrophobic interactions, provided they fit within the binding pocket. Conversely, the addition of polar groups might improve solubility and introduce new hydrogen bonding opportunities.

A hypothetical SAR study on this scaffold might explore a variety of substituents at the 3- and 4-positions of the piperidine ring, as illustrated in the table below.

| Compound | Piperidine Ring Substituent | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|

| Analog 1 | None (Parent Compound) | 100 |

| Analog 2 | 3-methyl | 85 |

| Analog 3 | 3,3-dimethyl | 150 |

| Analog 4 | 4-phenyl | 50 |

| Analog 5 | 4-hydroxyphenyl | 65 |

This table is a hypothetical representation to illustrate potential SAR trends and is not based on published experimental data for this specific compound.

Stereochemical Aspects of Piperidine-4-carboxylic Acid Modifications

Stereochemistry is a critical determinant of biological activity. The introduction of chiral centers on the piperidine ring can lead to enantiomers or diastereomers with significantly different pharmacological properties. For instance, if a substituent is introduced at the 3-position of the piperidine ring, it creates a chiral center. The (R) and (S) enantiomers may exhibit different binding affinities and efficacies due to the three-dimensional arrangement of atoms in the binding site of the target protein.

In a study on N-(purin-6-yl)dipeptides, the coupling process was found to be accompanied by racemization of the chiral center of N-(purin-6-yl)-α-amino acids, leading to mixtures of diastereomers. This highlights the importance of controlling stereochemistry during synthesis to obtain pure, active stereoisomers.

Purine (B94841) Moiety Modifications and Their Pharmacological Implications

The purine ring system is a ubiquitous scaffold in biologically active molecules and offers multiple sites for modification to fine-tune pharmacological properties.

Substitutions at N9 and Other Purine Nitrogen Atoms

The nitrogen atoms of the purine ring, particularly N9, are common points for substitution. Alkylation or arylation at the N9 position can significantly impact the molecule's interaction with its target. In many cases, N9-substitution is crucial for activity, as it can orient the molecule within the binding pocket and provide additional points of interaction. Research on the regiospecific alkylation of 6-(heteroaryl)purines has demonstrated methods to selectively achieve N9 substitution, which is often the desired isomer over N7 substitution. The shielding of the N7 position by a proximal C-H on the 6-substituent can lead to exclusive N9 alkylation.

Modifications at other nitrogen atoms, such as N1, N3, and N7, can also influence activity, though often to a lesser extent than N9. These positions can be involved in hydrogen bonding or metal coordination within the active site of an enzyme.

Role of Purine Ring System Integrity in Receptor Binding

The integrity of the purine ring system is generally considered essential for the biological activity of this class of compounds. The aromatic nature and the specific arrangement of nitrogen atoms in the purine core are critical for establishing key interactions with the target, such as π-π stacking and hydrogen bonding.

Bioisosteric replacement of the purine core with other heterocyclic systems can be a strategy to explore the importance of the purine scaffold. For example, replacing the purine with a deazapurine or an azapurine analogue can help to probe the role of specific nitrogen atoms in binding. Studies on purine isosteres have shown that the precise arrangement of nitrogen atoms in the core heterocycle is critical for interaction with specific cellular targets.

| Compound | Purine Moiety Modification | Hypothetical Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 6 | None (Parent Compound) | 75 |

| Analog 7 | N9-methyl | 50 |

| Analog 8 | N9-benzyl | 30 |

| Analog 9 | 7-deazapurine | 200 |

| Analog 10 | 2-amino substitution | 90 |

This table is a hypothetical representation to illustrate potential SAR trends and is not based on published experimental data for this specific compound.

Linker Region Chemistry and Its Contribution to SAR

The length, rigidity, and chemical nature of the linker determine the spatial relationship between the purine and the carboxylic acid, which in turn affects how the molecule fits into the binding site of its target. In broader studies of conjugated molecules, such as antibody-drug conjugates, the stability and cleavage properties of the linker are critical for efficacy. While the piperidine in this small molecule context is a stable, non-cleavable linker, its conformational flexibility can still influence the presentation of the key binding motifs.

For instance, in a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the polymethylene linker was found to be crucial for cytotoxic activity, with a specific linker length showing optimal efficacy. This suggests that the distance between the purine and the terminal functional group is a critical parameter for biological activity. Modifying the piperidine ring, for example, by introducing conformational constraints, could be a strategy to optimize the orientation of the carboxylic acid relative to the purine core.

Modulation of Linker Length and Flexibility

Research into the impact of the linker connecting a purine core to a terminal carboxylic acid group has revealed that the length of this linker is a critical determinant of cytotoxic activity. nih.govnih.gov Systematic studies on a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, which serve as structural analogues to this compound, have demonstrated a clear correlation between the number of methylene (B1212753) units in the linker and the compound's efficacy against various cancer cell lines. nih.gov

In one such study, analogues with linkers of varying polymethylene chain lengths (n=1, 5, and 10) were synthesized and evaluated for their cytotoxic effects. nih.gov The results indicated that a compound with a single methylene group (n=1) separating the purine and a benzoxazine (B1645224) residue was devoid of cytotoxic activity. nih.gov Conversely, extending the linker to five methylene units (n=5) resulted in a compound with notable cytotoxic activity. nih.gov

A further increase in the linker length to ten methylene units (n=10) led to the most potent compound in the series, exhibiting significant cytotoxicity across a panel of human tumor cell lines. nih.gov This suggests that a longer, more flexible linker is advantageous, likely allowing the molecule to adopt an optimal conformation for binding to its biological target. nih.gov The presence of a sufficiently long linker is believed to be crucial for the manifestation of the cytotoxic activity in this class of compounds. nih.govnih.gov

The following table summarizes the cytotoxic activity (CC50 in µM) of these analogous compounds against a selection of human cancer cell lines, illustrating the profound effect of linker length on biological activity. nih.gov

| Compound | Linker Length (n) | Jurkat (acute T cell leukemia) | A549 (lung carcinoma) |

| Analogue 1 | 1 | >1 x 10⁻⁴ | >1 x 10⁻⁴ |

| Analogue 2 | 5 | 5.3 x 10⁻⁵ | 9.0 x 10⁻⁵ |

| Analogue 3 | 10 | 1.9 x 10⁻⁵ | 2.5 x 10⁻⁵ |

Heteroatom Replacement within the Linker Structure

In addition to modulating linker length and flexibility, the strategic replacement of carbon atoms with heteroatoms such as oxygen, nitrogen, or sulfur within the linker structure can significantly influence the pharmacological properties of purine derivatives. While specific data on heteroatom replacement within the piperidine linker of this compound analogues is limited, broader studies on related purine-based compounds provide valuable insights into this aspect of SAR.

For instance, in a series of 6-substituted purine derivatives developed as selective positive inotropes, the nature of the atom linking the purine to a benzhydryl moiety was found to be critical for activity. researchgate.net The study compared thioether (-S-), ether (-O-), and amine (-NH-) linkages. The results demonstrated that the thioether-linked derivatives were superior to their oxygen and nitrogen isosteres in terms of inotropic activity. researchgate.net This finding underscores the significant impact that heteroatom substitution within the linker can have on the biological activity of purine-based compounds.

Biological Targets and Molecular Mechanisms of Action

Investigation of Cannabinoid Receptor 1 (CB1) Modulation

The purine (B94841) scaffold is a core component of several known CB1 receptor antagonists and inverse agonists. nih.govnih.gov The CB1 receptor, a G protein-coupled receptor, is predominantly expressed in the central nervous system and plays a significant role in various physiological processes. nih.gov Its modulation has been a therapeutic target for a range of conditions. nih.govnih.gov

Compounds structurally similar to 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, particularly those with a 6-piperidinyl purine core, have been characterized as potent and selective CB1 inverse agonists. nih.govbohrium.com An antagonist binds to the receptor and blocks the action of an agonist, while an inverse agonist binds to the same receptor and initiates a pharmacological response opposite to that of the agonist. The first CB1 inverse agonist, rimonabant, was identified in 1994 and demonstrated the therapeutic potential of blocking this receptor. wikipedia.org For example, the inverse agonist otenabant, which shares the purine core, was investigated for its anti-obesity effects. nih.gov The nature of the substituent at the 4-position of the piperidine (B6355638) ring can influence the potency and selectivity of these compounds as inverse agonists of the human CB1 (hCB1) receptor. nih.gov

Docking studies with hCB1 crystal structures have provided insights into how 6-(piperidin-1-yl)purine derivatives bind to the receptor. nih.gov These studies indicate that the piperidine group can be functionalized at the 4-position to access a binding pocket near the extracellular surface of the cell membrane. nih.gov This pocket is capable of accommodating both polar and nonpolar groups. nih.gov The specific interactions within this binding pocket are crucial for the high affinity and selectivity of these compounds for the CB1 receptor over the CB2 receptor. nih.gov The carboxylic acid group at the 4-position of the piperidine ring in this compound would likely be a key interacting moiety within this pocket.

The activity of compounds at the CB1 receptor is typically assessed through a variety of in vitro functional assays. A common method is the [³⁵S]GTPγS binding assay, which measures the level of G protein activation following ligand binding to the receptor. mdpi.com In this assay, an inverse agonist would be expected to decrease the basal level of G protein activation. Another approach involves measuring downstream signaling events, such as the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. mdpi.com Calcium mobilization assays are also employed to determine the functional activity of these compounds. nih.gov For instance, in a calcium mobilization assay, a potent analog demonstrated a Ke value of 0.5 nM, indicating strong inverse agonism. nih.gov Radioligand binding assays using a known CB1 antagonist like [³H]-SR141716A are also used to determine the binding affinity (Ki) of new compounds. biomolther.org

Analysis of Protein Kinase B (Akt) Inhibition

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer. nih.gov Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three isoforms (Akt1, Akt2, and Akt3). nih.gov The development of Akt inhibitors is a significant area of cancer research. nih.gov

Structurally related compounds containing a piperidine-4-yl moiety have been identified as ATP-competitive inhibitors of Akt. acs.org ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of Akt's downstream substrates. nih.gov For instance, a series of N-heterocyclic based compounds with a piperidin-4-yl side chain were found to be potent Akt1 inhibitors. nih.gov The most potent compound in one such series, 10h, exhibited an IC₅₀ value of 24.3 nM for Akt1 inhibition. nih.gov It is plausible that this compound could also function as an ATP-competitive inhibitor, with the purine core mimicking the adenine (B156593) ring of ATP.

Inhibition of Akt leads to the modulation of numerous downstream cellular signaling pathways. Akt is known to phosphorylate and regulate a variety of proteins involved in cell cycle progression and apoptosis. nih.gov For example, Akt can inactivate the pro-apoptotic protein Bad and inhibit the transcription of Forkhead box protein O1 (FoxO), a transcription factor that promotes the expression of genes involved in apoptosis. nih.gov In cellular assays, potent Akt inhibitors have been shown to decrease the phosphorylation of Akt and its downstream targets, such as glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov A high level of inhibition of Akt phosphorylation was observed in PC-3 cells treated with a related inhibitor. nih.gov This ultimately leads to the induction of apoptosis in cancer cells. nih.gov

Data Tables

Table 1: Inhibitory Activity of a Structurally Related Compound

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 10h | Akt1 | 24.3 |

Data from a study on N-heterocyclic based Akt1 inhibitors with a piperidin-4-yl side chain. nih.gov

Table 2: Functional Activity of a Structurally Related CB1 Inverse Agonist

| Compound | Assay | Ke (nM) |

|---|---|---|

| 15 | Calcium Mobilization | 0.5 |

Data from a study on functionalized 6-piperazin-1-yl-purines as CB1 inverse agonists. nih.gov

Studies on Xanthine (B1682287) Oxidase Inhibition

There is no available research on the inhibitory effects of this compound on the enzyme xanthine oxidase.

Kinetic Characterization of Enzyme Inhibition

No kinetic studies have been published that would define the nature of any potential inhibition (e.g., competitive, non-competitive, uncompetitive) or provide values such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound against xanthine oxidase.

Molecular Basis of Enzyme-Inhibitor Complex Formation

Without experimental data, any discussion on the molecular interactions, such as hydrogen bonding, hydrophobic interactions, or the specific amino acid residues involved in the binding of this compound to the active or allosteric sites of xanthine oxidase, would be purely speculative. Molecular docking or crystallography studies for this specific compound and enzyme complex have not been reported.

Computational and Theoretical Investigations of 1 9h Purin 6 Yl Piperidine 4 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. These studies are crucial for understanding potential therapeutic applications by identifying key binding interactions that stabilize the ligand-receptor complex. While specific, comprehensive docking studies for 1-(9H-purin-6-yl)piperidine-4-carboxylic acid are not extensively detailed in publicly available literature, analysis of related purine (B94841) derivatives provides a strong framework for predicting its behavior. nih.govnih.gov

Molecular docking simulations predict the most stable binding pose of a ligand within a protein's active site. For purine derivatives, the purine core is a critical pharmacophore that frequently engages in hydrogen bonding. nih.gov

Hydrogen Bonding: The nitrogen atoms of the purine ring (N1, N3, N7, and N9) and the exocyclic amino group are potent hydrogen bond donors and acceptors. Docking studies on similar purine-containing molecules show that these nitrogens often form crucial hydrogen bonds with amino acid residues in the protein's binding pocket, such as methionine, threonine, and tyrosine. nih.govnih.gov For this compound, the N7 atom of the purine ring is a likely candidate for forming a hydrogen bond, an interaction known to enhance binding affinity. nih.gov

Hydrophobic Interactions: The piperidine (B6355638) ring provides a bulky, non-polar scaffold that can engage in hydrophobic or van der Waals interactions with non-polar amino acid residues like leucine, valine, and alanine (B10760859) within the active site. nih.gov

Ionic and Polar Interactions: The carboxylic acid group on the piperidine ring is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This group can form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine, or engage in hydrogen bonding with polar residues like serine or asparagine, significantly anchoring the ligand in place.

The predicted orientation would likely involve the purine core inserting deep into a binding pocket, with the piperidine-4-carboxylic acid moiety positioned towards the solvent-exposed region of the active site to engage in polar and ionic interactions.

Binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its target. Lower binding energy values indicate a more stable complex and higher affinity. Purine derivatives are known to target a wide range of proteins, particularly kinases and G protein-coupled receptors (GPCRs). nih.govmdpi.com

Computational tools calculate a docking score or binding energy based on the predicted pose. This score helps in ranking potential drug candidates and predicting their potency. The selectivity of a compound for a specific target over others can also be assessed by docking the same ligand into the active sites of multiple proteins and comparing the resulting binding affinities. A significant difference in binding energies would suggest high selectivity.

Below is an interactive table representing typical binding affinities for purine derivatives against various protein classes, illustrating how such data is presented.

| Target Protein Class | Representative Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) |

| Kinase | EGFR-Tyrosine Kinase | -10.4 | MET793, THR854, LEU718 |

| GPCR | Histamine H3 Receptor | -9.8 | TYR374, ASP114 |

| Metabolic Enzyme | Xanthine (B1682287) Oxidase | -9.1 | PHE649, GLU802 |

This table is illustrative, based on data for structurally related purine derivatives. nih.govnih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and geometry of a molecule. These methods provide fundamental insights into molecular stability, reactivity, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the lowest-energy (most stable) three-dimensional structure of a molecule. nih.gov Using a functional like B3LYP with a basis set such as 6-31G*, researchers can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

For this compound, DFT optimization would reveal the precise spatial arrangement of the purine and piperidine rings relative to each other. The piperidine ring typically adopts a stable "chair" conformation. The optimization would also define the planarity of the purine ring and the orientation of the carboxylic acid group.

The following table shows representative optimized geometric parameters for the key linkage region of the molecule, as would be predicted by a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C6 (purine) – N (piperidine) | 1.36 Å |

| Bond Angle | C5 (purine) – C6 (purine) – N (piperidine) | 121.5° |

| Dihedral Angle | N1 (purine) – C6 (purine) – N (piperidine) – C (piperidine) | 178.9° |

These values are representative for similar structures and illustrate typical DFT outputs.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich purine ring, while the LUMO may also be distributed across this aromatic system. The energy of these orbitals determines the molecule's ability to participate in charge-transfer interactions.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.25 | Highest energy orbital containing electrons; electron-donating capacity. |

| LUMO | -1.20 | Lowest energy orbital without electrons; electron-accepting capacity. |

| Energy Gap (ΔE) | 5.05 | Indicates high molecular stability and relatively low reactivity. |

This table contains representative values for purine derivatives to illustrate the concept.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. mpg.dewisc.edu It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). wisc.edu The stabilization energy E(2) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction. materialsciencejournal.org

The table below details the most significant donor-acceptor interactions predicted by NBO analysis for a molecule of this type.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N7 (purine) | π* (N1-C6) | 25.8 | Lone Pair -> Antibonding π |

| LP (1) N3 (purine) | π* (C4-C5) | 21.5 | Lone Pair -> Antibonding π |

| LP (1) N (piperidine) | σ* (C6-N7 of purine) | 5.4 | Lone Pair -> Antibonding σ |

| LP (2) O (carbonyl) | σ* (C-C of piperidine) | 2.9 | Lone Pair -> Antibonding σ |

Note: LP denotes a lone pair orbital, while π and σ* denote antibonding orbitals. The data is illustrative of typical NBO results for such heterocyclic systems.* materialsciencejournal.orgorientjchem.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. nih.govresearchgate.net The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. These maps are color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), while green represents neutral potential. researchgate.nettci-thaijo.org

For this compound, an MEP analysis would reveal distinct electrostatic features. The purine ring system, with its nitrogen atoms, is expected to show regions of negative potential, particularly around the N1, N3, and N7 atoms, which are common sites for hydrogen bonding and metal coordination. nih.gov The hydrogen atom on the N9-H of the purine and the hydroxyl hydrogen of the carboxylic acid group would be characterized by positive electrostatic potential, marking them as hydrogen bond donor sites.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed information on conformational changes, flexibility, and intermolecular interactions. nih.govbahargroup.org

The conformational landscape of this compound is primarily defined by the flexibility of the piperidine ring and the rotational freedom around the single bond connecting the piperidine nitrogen to the C6 position of the purine ring. The piperidine ring can adopt several conformations, most notably the stable chair conformation, as well as less stable boat and twist-boat forms. MD simulations can track the transitions between these conformational states and determine their relative populations.

When complexed with a target protein, the conformational dynamics of the ligand can be significantly altered. MD simulations can elucidate the preferred bound conformation and the energetic penalties associated with adopting this conformation. mdpi.com By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds, hydrophobic interactions, and other key interactions that anchor the ligand in the binding pocket. nih.gov Root Mean Square Deviation (RMSD) analysis of the ligand over the simulation time can quantify the stability of its binding mode. nih.gov

| Simulation Parameter | Typical Value | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly solvates the molecular system |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates physiological conditions |

| Simulation Time | 100-1000 ns | Allows for sampling of significant conformational changes |

| Time Step | 2 fs | Integration step for solving equations of motion |

Ligand binding is not a rigid lock-and-key process; both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a phenomenon known as induced fit. chempedia.info MD simulations are instrumental in capturing these dynamic changes in the target protein upon the binding of this compound. nih.govmdpi.com

Upon binding of a purine derivative, target proteins such as kinases often exhibit conformational changes in key regions like the activation loop or the P-loop. nih.gov These changes can shift the protein from an inactive to an active state, or vice versa. MD simulations can monitor the motions of these flexible loops and other domains of the protein. nih.gov By comparing simulations of the protein with and without the bound ligand (apo vs. holo form), researchers can identify specific residues or secondary structure elements that are significantly affected by the ligand's presence. frontiersin.org This information is critical for understanding the mechanism of action and can reveal allosteric sites that may be targeted for drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjddtonline.info

The development of a QSAR model for a series of purine derivatives, including this compound, begins with the collection of a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). researchgate.net For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties. mdpi.com

Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a model that correlates the descriptors with the observed activity. researchgate.nettandfonline.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. mdpi.com

The predictive power of the resulting QSAR model is rigorously evaluated using internal and external validation techniques. nih.govresearchgate.net A statistically robust and validated QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netfrontiersin.org

A significant outcome of QSAR studies is the identification of the molecular descriptors that have the most substantial impact on biological activity. researchgate.net This provides invaluable insights into the structure-activity relationship (SAR). For purine-based inhibitors, key descriptors often relate to the molecule's electronic and steric properties. mdpi.comnih.gov

The 3D-QSAR contour maps are particularly insightful. researchgate.net For instance, a CoMFA electrostatic map might show that a region of negative potential near the carboxylic acid group is favorable for activity, suggesting a key hydrogen bond or electrostatic interaction in the receptor's active site. Similarly, a steric map might indicate that bulky substituents at a certain position on the purine or piperidine ring are either beneficial or detrimental to activity. nih.gov Hydrophobic fields can highlight regions where non-polar interactions are important for binding. By understanding which properties are crucial for activity, medicinal chemists can rationally design new derivatives with enhanced potency and selectivity. mdpi.comtandfonline.com

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial charges, Dipole moment, Electrostatic potential | Governs electrostatic and hydrogen bonding interactions with the target. mdpi.com |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the shape complementarity with the binding pocket. |

| Hydrophobic | LogP (Partition coefficient) | Influences membrane permeability and hydrophobic interactions in the active site. nih.gov |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific recognition and binding affinity. researchgate.net |

Preclinical Pharmacological Evaluation in Relevant Research Models

In Vitro Cellular Assays for Target Engagement and Efficacy

In vitro cellular assays are fundamental to the initial stages of drug discovery, providing critical data on a compound's interaction with its molecular target and its subsequent effects on cellular function. For derivatives of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, these assays have been pivotal in establishing their mechanism of action and identifying promising candidates for further development.

Derivatives of this compound have been extensively evaluated for their ability to modulate the activity of the CB1 receptor. These cell-based functional assays are designed to measure the potency and efficacy of compounds in either activating or inhibiting receptor signaling.

One notable derivative, 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride, demonstrated subnanomolar potency in functional assays at human CB1 receptors, with a Ki value of 0.12 nM. nih.gov Further studies on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines identified them as potent inverse agonists of the human CB1 receptor. nih.gov Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In these assays, a decrease in basal fluorescence was used to calculate the EC50 values, which represent the concentration of a compound that produces 50% of the maximal possible effect. nih.gov The selectivity of these compounds was also assessed against the human CB2 receptor to ensure target specificity. nih.gov

| Compound | Assay Type | Target | Potency (Ki) | Efficacy |

|---|---|---|---|---|

| 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride | Functional Assay | Human CB1 Receptor | 0.12 nM | Antagonist |

| Functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines | Functional Assay (Fluorescence-based) | Human CB1 Receptor | Not specified | Inverse Agonist |

The purine (B94841) scaffold is a well-established pharmacophore in the development of anti-cancer agents. nih.gov Consequently, various purine derivatives, including those related to the this compound structure, have been investigated for their anti-proliferative effects in a range of tumor cell lines.

For instance, a study on novel 2,6,9-trisubstituted purine derivatives revealed that the presence of an arylpiperazinyl system connected at the 6-position of the purine ring was beneficial for cytotoxic activity. nih.gov One particular compound from this series, designated as 7h, was found to be a potent agent against four out of the seven cancer cell lines tested, with its efficacy being comparable to the established chemotherapy drug, cisplatin (B142131). nih.gov Further mechanistic studies showed that this compound induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. nih.gov Another investigation into N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives demonstrated high cytotoxic activity against several tumor cell lines, including 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. mdpi.com The mechanism of action for the most promising compound in this series was identified as the inhibition of DNA biosynthesis. nih.govmdpi.com

| Compound Class | Tumor Cell Lines Tested | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 2,6,9-Trisubstituted purine derivatives | HL-60 and six other cancer cell lines | Potent cytotoxicity, comparable to cisplatin in some lines | Induction of apoptosis and S-phase cell cycle arrest |

| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | Inhibition of DNA biosynthesis |

Future Directions and Advanced Research Perspectives

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of new analogues is a cornerstone of modern drug discovery, aiming to optimize the pharmacological profile of a lead compound. For derivatives of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, this approach involves systematic modifications of its core structure to enhance binding affinity for its biological target and improve selectivity over other related proteins, thereby potentially reducing off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov By synthesizing and testing a series of related compounds, researchers can decipher which molecular features are essential for activity. Key modifications could include:

Substitution on the Purine (B94841) Ring: The C2 and C8 positions of the purine ring are amenable to substitution. mdpi.com Introducing various functional groups, such as halogens, alkyl, or aryl groups, can modulate the electronic properties and steric bulk of the molecule, potentially leading to stronger interactions with the target protein.

Modification of the Piperidine (B6355638) Linker: The piperidine ring's conformation and substitution pattern can significantly influence a compound's binding mode and pharmacokinetic properties. Altering the substitution on the nitrogen or other positions of the piperidine ring could optimize the orientation of the purine and carboxylic acid moieties within the target's binding site.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a key feature, likely involved in a critical hydrogen bond or ionic interaction. Converting it to various bioisosteres, such as tetrazoles or other acidic functional groups, could improve metabolic stability and cell permeability while maintaining the necessary interaction.

Molecular modeling and crystallography can provide invaluable insights into the binding mode of these compounds, guiding the design of new analogues with predicted improvements in potency and selectivity. nih.gov For example, the crystal structure of a target enzyme in complex with an inhibitor can reveal key pockets and residues that can be targeted for enhanced binding. nih.gov

| Structural Moiety | Modification Strategy | Potential Outcome |

|---|---|---|

| Purine Ring | Substitution at C2, C8, or N9 positions | Enhanced target binding, improved selectivity, altered metabolic stability |

| Piperidine Linker | Introduction of substituents, ring modifications | Optimized spatial orientation, improved pharmacokinetic properties |

| Carboxylic Acid | Conversion to bioisosteres (e.g., tetrazole, acylsulfonamide) | Maintained target interaction with improved drug-like properties |

Exploration of Novel Therapeutic Indications for this compound Derivatives

The purine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. mdpi.com While the initial therapeutic target for this compound derivatives might be defined, exploring their potential in other disease areas could lead to significant new discoveries.

Potential therapeutic areas for investigation include:

Oncology: Many purine analogues function as anticancer agents by interfering with DNA synthesis or inhibiting key enzymes in cancer cell proliferation, such as kinases. mdpi.comnih.govmdpi.com Derivatives of the title compound could be screened against a panel of cancer cell lines to identify potential antitumor activity. mdpi.comnih.gov Studies have demonstrated that 2,6,9-trisubstituted purine derivatives can induce apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov

Virology and Microbiology: Purine derivatives are a well-established class of antiviral and antimicrobial agents. pharmaguideline.com Analogues could be tested for their ability to inhibit viral replication or bacterial growth, potentially by targeting enzymes essential for the pathogen's life cycle. nih.gov

Inflammatory Diseases: Some purine analogues have demonstrated anti-inflammatory properties. rsc.org The cyclooxygenase (COX) enzymes, for instance, are potential targets. rsc.org New derivatives could be evaluated in models of inflammation to assess their potential as treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Central Nervous System (CNS) Disorders: Purine derivatives can act on various CNS targets, including adenosine (B11128) receptors and cannabinoid receptors. nih.govmdpi.com For example, the related compound CP-945,598 is a potent cannabinoid type 1 (CB1) receptor antagonist that has been investigated for its effects on food intake and energy metabolism. nih.gov This suggests that derivatives of this compound could be explored for neurological or psychiatric indications. google.com

Integration of High-Throughput Screening and Computational Methods in Discovery

The discovery of novel drug candidates can be significantly accelerated by integrating high-throughput screening (HTS) and computational methods. nih.gov These technologies allow for the rapid evaluation of large numbers of compounds, either physically or virtually, to identify promising hits for further development.

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries against a specific biological target. nih.gov For derivatives of this compound, HTS assays could be developed to screen for inhibition of a particular enzyme or binding to a specific receptor. biorxiv.orgdrugtargetreview.com This approach enables the rapid identification of active compounds from a diverse chemical space. nih.gov

Computational Methods: Computer-aided drug design (CADD) plays a crucial role in modern drug discovery. nih.govco-ac.com Key computational techniques include:

Virtual Screening: This method uses computer models to screen large virtual libraries of compounds to identify those that are most likely to bind to a target protein. openmedicinalchemistryjournal.commdpi.com This can prioritize which compounds to synthesize and test, saving time and resources.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor. co-ac.comopenmedicinalchemistryjournal.com This can provide insights into the binding mode and help rationalize observed SAR data. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models can be used to predict the activity of unsynthesized compounds and guide the design of more potent analogues. nih.gov

| Method | Description | Application to Purine Derivatives |

|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a biological target. | Rapidly identify active compounds from a diverse library of this compound analogues. |

| Virtual Screening | Computational screening of virtual compound libraries. | Prioritize the synthesis of analogues with a high predicted binding affinity. |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Understand the binding mode and guide the design of new analogues. |

| QSAR | Correlates chemical structure with biological activity. | Predict the activity of novel analogues and optimize lead compounds. |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of diverse and complex analogues of this compound is essential for thoroughly exploring its therapeutic potential. Modern synthetic organic chemistry offers a powerful toolkit for the construction of such molecules.

Recent advancements in synthetic methodologies that can be applied include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, have become indispensable for the synthesis of functionalized purines. mdpi.com These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds at various positions on the purine ring, enabling the creation of a wide array of derivatives. mdpi.com

Combinatorial Chemistry: By employing solid-phase synthesis or other combinatorial techniques, large libraries of related compounds can be generated in a systematic and efficient manner. This approach is particularly well-suited for generating a diverse set of analogues for HTS.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. This technology can be used to streamline the synthesis of key intermediates or final compounds.

Stereoselective Synthesis: For analogues with chiral centers, the development of stereoselective synthetic routes is crucial, as different stereoisomers can have vastly different biological activities. Asymmetric catalysis and the use of chiral auxiliaries can provide access to enantiomerically pure compounds. nih.gov

By embracing these advanced synthetic strategies, chemists can readily access novel and structurally complex derivatives of this compound, providing a rich pool of candidates for biological evaluation and the potential discovery of next-generation therapeutics. mdpi.com

Q & A

Q. What experimental controls are essential for reproducibility in mechanistic studies?

- Methodological Answer: Include:

- Negative controls: Inactive structural analogs or vehicle-only treatments.

- Positive controls: Known inhibitors/activators of the target pathway.

- Orthogonal assays: Validate key findings using techniques like fluorescence polarization (binding) and Western blot (downstream signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.